![molecular formula C9H5ClN2O4 B2378682 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 393524-26-0](/img/structure/B2378682.png)
5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione, commonly known as CCMDT, is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMDT belongs to the family of barbiturates, which are widely used as sedatives, hypnotics, and anticonvulsants. However, CCMDT has unique properties that make it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Anticancer Drug Development
- Research has indicated the potential of certain derivatives of this compound as leads for new anticancer drugs. Specifically, molecular modeling and docking studies suggest that these derivatives may act as DNA intercalators, highlighting their relevance in cancer treatment research (Santana et al., 2020).
Synthesis and Properties
- Studies have also focused on the synthesis and properties of related derivatives, exploring their structural characteristics and potential applications. This includes research on their conformations and electronic properties, which are vital for understanding their chemical behavior (Naya et al., 2005).
Antimicrobial and Antioxidant Activities
- Another area of interest is the synthesis of novel benzofuran derivatives containing the barbitone moiety, which has been reported to exhibit antimicrobial and antioxidant activities. Such compounds could be significant in developing new therapeutic agents (Kenchappa et al., 2013).
Hydrogen-Bonding Motifs
- In the realm of crystallography, the N-H...O bonding in a form of this compound has been studied to understand its distinct one-dimensional motifs. This is crucial in the field of material science and pharmaceutical formulation (Gelbrich et al., 2007).
Molecular Diversity and Biological Activity
- The compound has been incorporated into the synthesis of diverse molecular libraries. For instance, tetrasubstituted alkenes containing a barbiturate motif have been synthesized and tested for antimicrobial activity, contributing to the field of drug discovery (Al-Sheikh et al., 2020).
Selective Inhibitors
- Derivatives of this compound have been investigated as selective inhibitors in pharmacology. For example, a study on diarylisoxazoles highlighted their role as selective cyclooxygenase-1 (COX-1) inhibitors, which is important in developing targeted therapeutic agents (Vitale et al., 2013).
Propriétés
IUPAC Name |
5-[(5-chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHOQFOBUUPLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

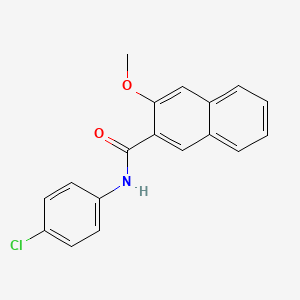
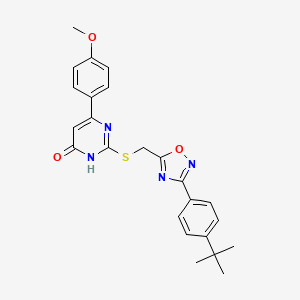
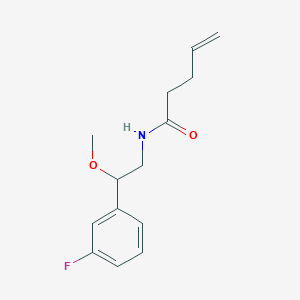

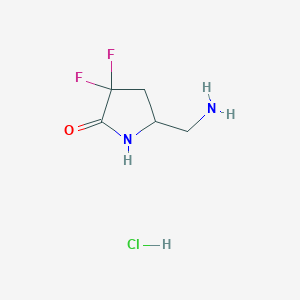
![Methyl 1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate](/img/structure/B2378606.png)
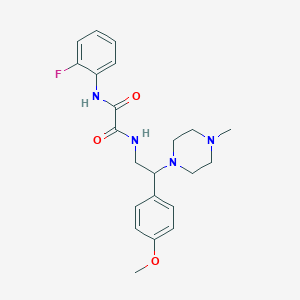
![11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2378608.png)
![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
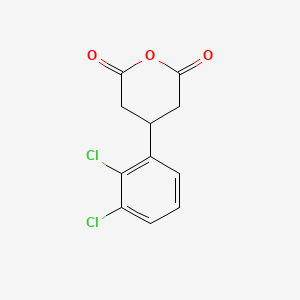
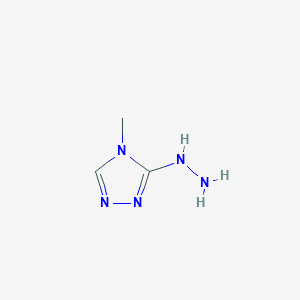
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
![3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2378622.png)